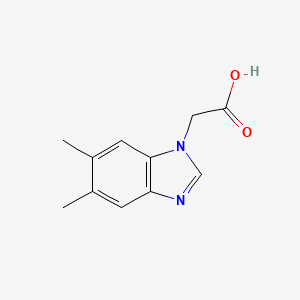

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid

Description

BenchChem offers high-quality (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-3-9-10(4-8(7)2)13(6-12-9)5-11(14)15/h3-4,6H,5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWUHNJXLGYKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329833 | |

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500872-62-8 | |

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, a key intermediate in pharmaceutical research. The document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Synthesis Pathway Overview

The synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is a multi-step process commencing with the formation of the core benzimidazole structure, followed by N-alkylation and subsequent hydrolysis. The overall pathway can be summarized in three primary stages:

-

Stage 1: Synthesis of 5,6-dimethyl-1H-benzimidazole: This initial stage involves the construction of the benzimidazole ring system from 3,4-dimethylaniline through a four-step sequence.

-

Stage 2: Synthesis of Ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate: The intermediate 5,6-dimethyl-1H-benzimidazole is then N-alkylated using an appropriate ethyl haloacetate.

-

Stage 3: Hydrolysis to (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid: The final step involves the hydrolysis of the ethyl ester to yield the desired carboxylic acid.

An In-depth Technical Guide on the Physicochemical Properties of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid. Given the limited availability of direct experimental data for this specific molecule, this document combines established information with predicted values and outlines detailed, generalized experimental protocols for its synthesis and characterization based on established benzimidazole chemistry.

Core Physicochemical Properties

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, with the CAS number 500872-62-8, is a solid compound.[1] Its fundamental properties are summarized in the table below. The lack of extensive experimental data in publicly accessible literature necessitates the use of computational predictions for several key parameters. These predicted values, while useful for initial assessments, should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 204.23 g/mol | [2] |

| Appearance | Solid | [1] |

| Predicted pKa (strongest acidic) | 3.5 - 4.5 | Computational Prediction |

| Predicted pKa (strongest basic) | 4.0 - 5.0 | Computational Prediction |

| Predicted LogP | 1.5 - 2.5 | Computational Prediction |

| Predicted Aqueous Solubility | Low to moderate | Computational Prediction |

| Melting Point of 5,6-dimethylbenzimidazole (precursor) | 205.5 °C | [3] |

Spectroscopic and Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two methyl groups on the benzene ring, two aromatic protons, a methylene group protons of the acetic acid moiety, and a proton on the imidazole ring. The carboxylic acid proton would likely appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole core, the methyl groups, the methylene carbon, and the carbonyl carbon of the acetic acid group. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C-N stretching of the imidazole ring, and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (204.23 m/z), along with characteristic fragmentation patterns. |

Experimental Protocols

The following sections outline detailed, generalized methodologies for the synthesis and characterization of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, derived from established procedures for similar benzimidazole derivatives.

Synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid

The synthesis can be conceptualized as a two-step process: first, the formation of the 5,6-dimethylbenzimidazole core, followed by N-alkylation with a haloacetic acid.

Step 1: Synthesis of 5,6-dimethylbenzimidazole

This procedure is based on the well-established condensation reaction of an o-phenylenediamine with a carboxylic acid.

-

Materials: 4,5-dimethyl-1,2-phenylenediamine, formic acid, 4M hydrochloric acid, sodium hydroxide.

-

Procedure:

-

A mixture of 4,5-dimethyl-1,2-phenylenediamine and formic acid is heated under reflux in the presence of 4M hydrochloric acid for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solution is neutralized by the slow addition of a sodium hydroxide solution until a precipitate forms.

-

The precipitate (5,6-dimethylbenzimidazole) is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or water.

-

Step 2: N-Alkylation with Chloroacetic Acid

This step involves the alkylation of the synthesized 5,6-dimethylbenzimidazole with a haloacetic acid.

-

Materials: 5,6-dimethylbenzimidazole, chloroacetic acid, a suitable base (e.g., sodium hydroxide or potassium carbonate), and a solvent (e.g., ethanol, DMF).

-

Procedure:

-

5,6-dimethylbenzimidazole is dissolved in the chosen solvent.

-

The base is added to the solution to deprotonate the imidazole nitrogen.

-

Chloroacetic acid is then added to the reaction mixture.

-

The mixture is heated under reflux for several hours, with the reaction progress monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

The solid product, (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization.

-

Characterization Methods

A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized compound.

-

Melting Point Determination: The melting point of the purified product would be determined using a standard melting point apparatus to assess its purity.

-

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the reactions and to assess the purity of the final product using an appropriate solvent system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure of the compound. The solvent of choice could be deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the compound and confirm its molecular formula.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activities or the signaling pathways associated with (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid. Benzimidazole derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. Further research would be required to investigate the potential biological effects of this specific compound and to determine if it interacts with any cellular signaling pathways.

Conclusion

This technical guide has consolidated the available and predicted physicochemical information for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid. While experimental data is sparse, the provided generalized protocols for its synthesis and characterization offer a solid foundation for researchers to produce and validate this compound in a laboratory setting. The absence of biological data highlights an opportunity for future investigations into the potential therapeutic applications of this molecule. The presented workflows provide a clear visual guide for the synthesis and characterization processes.

References

An In-Depth Technical Guide on (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid

CAS Number: 500872-62-8

Molecular Formula: C₁₁H₁₂N₂O₂

Molecular Weight: 204.23 g/mol

Introduction

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse and potent biological activities.[1][2][3][4] The core benzimidazole structure, which consists of a fusion of benzene and imidazole rings, serves as a versatile scaffold for the development of therapeutic agents.[4][5] This guide provides a comprehensive overview of the available technical information for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, including its chemical properties, potential synthesis, and an exploration of the biological activities of related benzimidazole compounds.

Chemical Properties and Data Presentation

While specific experimental data for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is limited in publicly accessible literature, its basic physicochemical properties can be summarized from available supplier information.

| Property | Value | Reference |

| CAS Number | 500872-62-8 | [6][7][8] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [6][8] |

| Molecular Weight | 204.23 | [6] |

| Appearance | Solid (form) | [8] |

| Alternate Name | 2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)acetic acid | [6][7] |

Synthesis

A specific, detailed experimental protocol for the synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid has not been found in the reviewed literature. However, general methods for the synthesis of N-substituted benzimidazole acetic acid derivatives can be inferred from established benzimidazole chemistry. A plausible synthetic route would likely involve a two-step process:

-

Synthesis of the 5,6-dimethylbenzimidazole core: This is a common starting material. A patented method for its preparation involves the formylation of 3,4-dimethylaniline, followed by nitration, reduction of the nitro group, and finally cyclization with formic acid.[9]

-

N-alkylation with an acetic acid derivative: The resulting 5,6-dimethylbenzimidazole could then be N-alkylated at the 1-position using a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) or an ester thereof (e.g., ethyl chloroacetate) under basic conditions. If an ester is used, a subsequent hydrolysis step would be required to yield the final carboxylic acid product.

A general workflow for this proposed synthesis is depicted below.

Caption: Proposed synthetic pathway for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid.

Biological Activity and Potential Applications

Direct experimental evidence of the biological activity of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is not available in the current scientific literature. However, the broader class of benzimidazole derivatives is well-documented to possess a wide range of pharmacological properties. This suggests that the target compound could be a candidate for various biological screenings.

Potential areas of biological investigation for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, based on the activities of related compounds, include:

-

Anticancer Activity: Many benzimidazole derivatives have been investigated as potential anticancer agents.[10]

-

Antimicrobial Activity: The benzimidazole scaffold is a key component in several antimicrobial drugs.

-

Anti-inflammatory and Analgesic Activity: Certain benzimidazole derivatives have shown promise as anti-inflammatory and pain-relieving agents.[2]

-

Antiviral Activity: The benzimidazole structure is found in some antiviral medications.

-

Neuroprotective Effects: Recent studies have explored benzimidazole derivatives for their potential in treating neurodegenerative diseases like Alzheimer's.[10]

It is important to note that the specific biological activity of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid can only be determined through dedicated in vitro and in vivo experimental studies.

Signaling Pathways and Mechanism of Action

Due to the absence of specific research on (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, there is no information regarding its mechanism of action or the signaling pathways it may modulate. For other benzimidazole derivatives, a variety of mechanisms have been elucidated, often dependent on the specific substitutions on the benzimidazole core. For example, some anticancer benzimidazoles are known to interact with microtubules or inhibit specific kinases.

A logical workflow for investigating the mechanism of action for a novel compound like this would involve a series of targeted experiments.

Caption: A general experimental workflow for elucidating the mechanism of action.

Experimental Protocols

As no specific experimental studies for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid have been published, detailed protocols cannot be provided. However, based on the general investigation of benzimidazole derivatives, the following experimental approaches would be relevant:

General Synthesis of a Benzimidazole Acetic Acid Derivative (Illustrative)

-

Reaction Setup: To a solution of the starting benzimidazole (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (2-3 equivalents).

-

Alkylation: Add ethyl chloroacetate (1.1-1.5 equivalents) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography.

-

Hydrolysis: Dissolve the resulting ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Reaction Conditions: Stir the mixture at room temperature or with heating until the hydrolysis is complete (monitored by TLC).

-

Isolation: Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product. The solid can be collected by filtration, washed with water, and dried.

In Vitro Cell Viability Assay (Example: MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Conclusion

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is a compound with limited available scientific data. While its basic chemical properties are known, its synthesis, biological activity, and mechanism of action remain to be elucidated through dedicated research. The extensive and diverse biological activities of the broader benzimidazole class of compounds suggest that this particular derivative may hold therapeutic potential and warrants further investigation by the scientific community. The general synthetic strategies and experimental protocols outlined in this guide can serve as a foundation for future research into this and related molecules.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijmpronline.com [ijmpronline.com]

- 5. eijppr.com [eijppr.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid AldrichCPR 50866-56-3 [sigmaaldrich.cn]

- 9. CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole - Google Patents [patents.google.com]

- 10. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Whitepaper on (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This technical guide focuses on a specific derivative, (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, providing a comprehensive overview of its synthesis, and exploring its potential biological activities based on evidence from structurally related compounds. While direct experimental data on this specific molecule is limited in publicly available literature, this paper extrapolates its potential antimicrobial, anti-inflammatory, and anticancer properties by examining analogous benzimidazole derivatives. Detailed experimental protocols for the synthesis and evaluation of these biological activities are provided to facilitate further research and drug discovery efforts in this promising area.

Introduction

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse range of biological activities.[1] The fusion of a benzene ring with an imidazole ring creates a stable bicyclic system that can be readily functionalized at various positions, leading to a wide array of pharmacological profiles.[2] These derivatives have been successfully developed into drugs for various therapeutic applications, including antimicrobial, antiviral, anthelmintic, anti-inflammatory, anticancer, and antihypertensive agents.[3][4]

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents.[2] The 5,6-dimethyl substitution on the benzene ring is a common feature in several biologically active benzimidazoles, including being a key component of vitamin B12.[5] Additionally, the introduction of an acetic acid moiety, particularly at the N-1 position of the imidazole ring, has been shown to modulate the pharmacological properties of various heterocyclic compounds. This whitepaper specifically delves into the synthesis and potential biological activities of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, a molecule combining these key structural features.

Synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid

The synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid can be achieved through a straightforward N-alkylation of 5,6-dimethylbenzimidazole with a suitable two-carbon synthon, typically an alpha-haloacetic acid or its ester derivative. A general synthetic scheme is presented below.

References

- 1. The antiinflammatory profile of (5H-dibenzo[a,d]-cyclohepten-5-ylidene)acetic acid (WY-41,770), an agent possessing weak prostaglandin synthetase inhibitory activity that is devoid of gastric side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 5,6-dimethylbenzimidazole as the Co alpha ligand of the cobamide synthesized by Salmonella typhimurium. Nutritional characterization of mutants defective in biosynthesis of the imidazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the mechanism of action of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid are not extensively available in the public domain. This guide provides a comprehensive overview based on the well-established pharmacological activities of structurally related benzimidazole derivatives and the influence of its specific substituents. The proposed mechanisms are inferred from structure-activity relationship (SAR) studies of analogous compounds.

Executive Summary

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is a heterocyclic compound belonging to the benzimidazole class. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to be a constituent of various pharmacologically active agents. The presence of a 5,6-dimethyl substitution, a key component of vitamin B12, and an acetic acid moiety at the N-1 position suggests a range of potential biological activities. This document elucidates the probable mechanisms of action by drawing parallels with closely related and well-studied benzimidazole analogs, focusing on potential anti-inflammatory, analgesic, and antimicrobial activities.

Molecular Profile

| Property | Value |

| IUPAC Name | (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid |

| Synonyms | 2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)acetic acid |

| CAS Number | 500872-62-8 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Structure |

|

Hypothesized Mechanisms of Action

Based on the structure-activity relationships of benzimidazole derivatives, the following mechanisms are proposed for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid.

The acetic acid moiety attached to the benzimidazole nucleus is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, a primary hypothesized mechanism is the inhibition of cyclooxygenase (COX) enzymes.

-

COX Inhibition: The compound may act as a competitive inhibitor of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The acetic acid side chain can mimic arachidonic acid, the natural substrate for COX enzymes.

A study on (1H-benzimidazol-2-yl) acetic acid demonstrated central analgesic activity[1]. The 5,6-dimethyl substitution may modulate the potency and selectivity of COX inhibition.

Signaling Pathway: Prostaglandin Synthesis Inhibition

Figure 1: Hypothesized inhibition of the cyclooxygenase pathway.

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. The proposed mechanisms often involve the inhibition of essential microbial enzymes or disruption of cellular processes.

-

Inhibition of Microbial Growth: Kale et al. reported that benzimidazole acetic acid derivatives exhibit antimicrobial activity against various bacterial and fungal strains[2][3]. The mechanism may involve interference with microbial DNA synthesis or enzymatic activities crucial for cell survival. The lipophilicity conferred by the dimethyl groups could enhance membrane permeability, leading to increased intracellular concentration of the compound.

Experimental Workflow: Antimicrobial Screening

Figure 2: A typical experimental workflow for antimicrobial activity screening.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring system.

| Position | Substituent Group | Influence on Activity |

| N1 | Acetic acid | Often imparts anti-inflammatory and analgesic properties by mimicking the carboxylic acid function of NSAIDs. Also contributes to antimicrobial effects[2][3]. |

| C2 | - (Unsubstituted) | Substitution at the C2 position is a common strategy to modulate activity. The absence of a bulky group might influence the binding pocket accessibility of target enzymes. |

| C5, C6 | Dimethyl | The presence of methyl groups at these positions can enhance lipophilicity, potentially improving cell membrane penetration. This substitution is also a key feature of Vitamin B12, suggesting possible interactions with related metabolic pathways[4]. |

Reported SAR analyses indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence anti-inflammatory activity[5][6][7].

Logical Relationship: SAR of Benzimidazole Derivatives

Figure 3: Influence of substitutions on the pharmacological activity of the benzimidazole core.

Experimental Protocols

While specific protocols for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid are not available, the following are standard methodologies used to assess the activities of analogous compounds.

-

Objective: To determine the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.

-

Materials: Ovine COX-1 or human recombinant COX-2, arachidonic acid, colorimetric substrate, test compound, and a suitable buffer system.

-

Procedure:

-

The test compound is pre-incubated with the COX enzyme at various concentrations.

-

The reaction is initiated by the addition of arachidonic acid.

-

The formation of prostaglandin G2 (PGG2) is measured, which is then converted to a colored compound by the peroxidase activity of COX.

-

The absorbance is read using a spectrophotometer.

-

The IC₅₀ value (concentration required for 50% inhibition) is calculated by plotting the percentage of inhibition versus the compound concentration.

-

-

Objective: To evaluate the peripheral analgesic activity of the test compound in an animal model.

-

Animals: Typically, Swiss albino mice are used.

-

Procedure:

-

Animals are divided into control, standard (e.g., diclofenac sodium), and test groups.

-

The test compound is administered orally or intraperitoneally at different doses.

-

After a specific period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions).

-

The number of writhes is counted for a defined period (e.g., 20 minutes).

-

The percentage of protection (analgesic activity) is calculated by comparing the number of writhes in the test groups to the control group. A significant reduction in the number of writhes indicates analgesic activity[1].

-

-

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

-

Method: Broth microdilution method.

-

Procedure:

-

Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism without compound) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Conclusion and Future Directions

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid possesses structural features that strongly suggest potential as a pharmacologically active agent, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial therapies. The hypothesized mechanisms, primarily centered around COX inhibition and disruption of microbial cellular processes, are based on robust evidence from structurally similar benzimidazole derivatives.

Future research should focus on empirical validation of these proposed mechanisms through direct experimental investigation. This would involve a comprehensive screening of the compound against a panel of relevant biological targets, detailed in vivo efficacy studies, and further exploration of its pharmacokinetic and toxicological profiles to ascertain its therapeutic potential.

References

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their versatile chemical nature allows for a wide range of substitutions, leading to diverse pharmacological activities. (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, with its carboxylic acid moiety, presents a valuable scaffold for further chemical modification and exploration of its potential as a therapeutic agent or functional material. This guide addresses the critical need for detailed spectroscopic and synthetic information to facilitate further research and development involving this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~8.10 | Singlet | 1H | H-2 |

| ~7.55 | Singlet | 1H | H-4 |

| ~7.40 | Singlet | 1H | H-7 |

| ~5.00 | Singlet | 2H | -CH₂- |

| ~2.35 | Singlet | 6H | 5,6-di-CH₃ |

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C=O (acid) |

| ~144.0 | C-2 |

| ~142.0 | C-7a |

| ~133.0 | C-3a |

| ~131.0 | C-5 |

| ~130.0 | C-6 |

| ~118.0 | C-4 |

| ~111.0 | C-7 |

| ~48.0 | -CH₂- |

| ~20.0 | 5,6-di-CH₃ |

Solvent: DMSO-d₆

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 204.09 | [M]⁺ (Molecular Ion) |

| 187.08 | [M - OH]⁺ |

| 159.09 | [M - COOH]⁺ |

| 145.08 | [M - CH₂COOH]⁺ |

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~3000 | Medium | C-H stretch (aromatic & aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1620, 1490 | Medium | C=C and C=N stretch (aromatic) |

| ~1300 | Medium | C-N stretch |

Sample State: KBr pellet or ATR

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid.

Synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid

This procedure is a general method adapted from known syntheses of related benzimidazole derivatives.

Materials:

-

5,6-dimethyl-1H-benzimidazole

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

Alkylation: To a solution of 5,6-dimethyl-1H-benzimidazole (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1 M sodium hydroxide solution.

-

Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1 M hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Use the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C) as an internal reference.

Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution into the mass spectrometer and acquire the spectrum in both positive and negative ion modes.

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid.

Caption: Synthetic pathway for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid.

Structure-Spectra Correlation

This diagram illustrates the logical relationship between the key structural features of the molecule and their expected spectroscopic signals.

Caption: Correlation of molecular structure with expected spectroscopic signals.

Potential Therapeutic Targets of (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid is a benzimidazole derivative, a class of heterocyclic compounds known for a wide spectrum of pharmacological activities. While direct therapeutic targets of this specific molecule are not extensively documented in publicly available research, the broader family of benzimidazole and specifically 5,6-dimethylbenzimidazole derivatives have been investigated for various therapeutic applications. This technical guide consolidates the potential therapeutic targets of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid by examining the biological activities of structurally related compounds. The primary inferred targets fall into two main categories: oncology-related pathways and cholinesterase inhibition relevant to neurodegenerative diseases. This document provides an in-depth overview of these potential targets, associated signaling pathways, relevant experimental protocols for their investigation, and quantitative data from related compounds to guide future research and drug development efforts.

Introduction to Benzimidazole Scaffolds

Benzimidazole, a fused heterocyclic aromatic compound, is a "privileged" scaffold in medicinal chemistry due to its presence in numerous pharmacologically active molecules. The structural similarity of the benzimidazole core to naturally occurring purines allows it to interact with a variety of biological targets. Derivatives of benzimidazole have demonstrated a wide range of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects[1][2][3]. The 5,6-dimethylbenzimidazole moiety is notably a key component of vitamin B12, highlighting its biological significance[4]. The acetic acid substitution at the 1-position of the benzimidazole ring can influence the compound's physicochemical properties, such as solubility and ability to interact with target proteins.

Inferred Therapeutic Area 1: Oncology

Numerous benzimidazole derivatives have been identified as potent anti-cancer agents, acting through various mechanisms that disrupt cancer cell proliferation and survival.

Potential Oncology Targets

Based on studies of related compounds, potential oncology-related therapeutic targets for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid could include:

-

Tubulin Polymerization: Many benzimidazole compounds, such as albendazole and mebendazole, exert their anti-cancer effects by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule formation leads to cell cycle arrest and apoptosis.

-

Tyrosine Kinases: Certain benzimidazole derivatives have been shown to inhibit various tyrosine kinases that are often overactive in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Bcr-Abl. Inhibition of these kinases can block downstream signaling pathways essential for tumor growth, angiogenesis, and metastasis.

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the benzimidazole ring allows some derivatives to intercalate into DNA or inhibit topoisomerases, enzymes that are crucial for DNA replication and repair. This leads to DNA damage and subsequent cell death.

-

Poly (ADP-ribose) Polymerase (PARP): Some benzimidazole-containing compounds have been identified as inhibitors of PARP, an enzyme involved in DNA repair. PARP inhibition is a particularly promising strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Relevant Signaling Pathways

The potential anti-cancer effects of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid could be mediated through the modulation of key signaling pathways, including:

-

PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Inhibition of upstream tyrosine kinases can lead to the downregulation of this pathway.

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. It can be affected by the inhibition of receptor tyrosine kinases.

-

Cell Cycle Checkpoints: By targeting tubulin, the compound could activate the spindle assembly checkpoint, leading to mitotic arrest and apoptosis.

Experimental Protocols

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Method:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

-

Objective: To assess the inhibitory effect of the compound on tubulin polymerization.

-

Method:

-

Use a commercially available tubulin polymerization assay kit.

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add various concentrations of the test compound or a known inhibitor (e.g., paclitaxel, colchicine) to the tubulin solution in a 96-well plate.

-

Incubate the plate at 37°C to induce polymerization.

-

Monitor the change in absorbance at 340 nm over time using a plate reader.

-

Analyze the polymerization curves to determine the effect of the compound.

-

Quantitative Data from Related Compounds

| Compound | Target | Cell Line | IC50 (µM) |

| Albendazole | Tubulin | A549 (Lung) | 0.24 |

| Mebendazole | Tubulin | HCT116 (Colon) | 0.18 |

| A-674563 | Akt1 | - | 0.014 |

| Vandetanib | VEGFR2 | - | 0.04 |

Note: This data is for structurally related or mechanistically similar compounds and serves as a reference for potential efficacy.

Inferred Therapeutic Area 2: Neurodegenerative Diseases

Several benzimidazole derivatives have been investigated as inhibitors of cholinesterases, enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Potential Neurodegenerative Disease Targets

-

Acetylcholinesterase (AChE): The primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of AChE increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission.

-

Butyrylcholinesterase (BChE): A secondary enzyme that also hydrolyzes acetylcholine. Its levels increase in the brains of Alzheimer's patients as the disease progresses, making it an important therapeutic target.

Signaling and Pathophysiological Relevance

In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in acetylcholine, which is associated with cognitive decline. By inhibiting AChE and BChE, the concentration and duration of action of acetylcholine in the synapse are increased, which can help to alleviate some of the cognitive symptoms.

References

In Vitro Studies of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid: A Technical Overview

An extensive review of scientific literature reveals a notable absence of specific in vitro studies for the compound (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid (CAS Number: 500872-62-8). While the benzimidazole scaffold is a cornerstone in medicinal chemistry, leading to a wide array of pharmacologically active molecules, this particular derivative appears to be largely unexplored in publicly available research. This guide, therefore, addresses the broader context of related benzimidazole derivatives to provide a framework for potential research and understanding, while highlighting the data gap for the specified molecule.

The benzimidazole structure is a key pharmacophore, and derivatives have shown a wide range of biological activities, including roles as anticancer and antimicrobial agents. For instance, research into other 5,6-dimethyl-1H-benzimidazole derivatives has been conducted, but these studies focus on compounds with different substitutions at the 1 or 2-position of the benzimidazole ring, which significantly alters their biological profiles.

General Methodologies for Synthesis of Benzimidazole Derivatives

While a specific protocol for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is not detailed in the available literature, the synthesis of related benzimidazole derivatives often follows established chemical pathways. A common approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. For N-substituted benzimidazoles, alkylation of the benzimidazole ring is a typical subsequent step.

A plausible synthetic route for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid could involve the reaction of 5,6-dimethyl-1H-benzimidazole with a haloacetic acid ester, followed by hydrolysis.

Caption: Plausible synthetic workflow for the target compound.

Potential Areas of In Vitro Investigation

Based on the activities of structurally similar benzimidazole derivatives, several avenues for in vitro investigation of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid could be proposed. These would aim to elucidate its potential cytotoxic, antimicrobial, or enzyme-inhibitory activities.

1. Anticancer Activity Screening:

-

Cell Viability Assays: Initial screening would likely involve treating various cancer cell lines (e.g., HeLa, MCF-7, A549) with the compound at different concentrations. The half-maximal inhibitory concentration (IC50) would be determined using assays such as the MTT or MTS assay.

-

Mechanism of Action Studies: Should the compound show significant cytotoxicity, further experiments could explore the underlying mechanism. This might include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and investigation of effects on key signaling pathways like MAPK or PI3K/Akt.

Caption: Hypothetical workflow for in vitro anticancer screening.

2. Antimicrobial Activity Screening:

-

Broth Microdilution Method: To determine the minimum inhibitory concentration (MIC), the compound would be serially diluted in a liquid growth medium and inoculated with various bacterial or fungal strains. The MIC is the lowest concentration that prevents visible growth.

-

Agar Disk Diffusion Assay: A qualitative initial screen where a paper disk impregnated with the compound is placed on an agar plate seeded with a microorganism. The diameter of the zone of inhibition around the disk indicates the extent of the antimicrobial activity.

Conclusion

While the benzimidazole core is of significant interest to medicinal chemists, the specific derivative, (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, remains uncharacterized in the scientific literature regarding its in vitro biological activities. The information presented here on related compounds and general methodologies serves as a potential starting point for researchers interested in exploring the properties of this molecule. Future studies are required to determine if (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid possesses any significant biological activity and to elucidate its potential mechanisms of action. Without such primary data, a detailed technical guide with quantitative analysis and specific protocols cannot be constructed.

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid: A Technical Guide for Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is a small molecule designated as a biochemical for proteomics research. While specific applications and mechanisms of action are not yet extensively documented in peer-reviewed literature, its structural similarity to other biologically active benzimidazole derivatives suggests potential utility in studying cellular signaling pathways and identifying protein targets. This guide provides a comprehensive overview of the compound's properties, a plausible synthetic route, and detailed experimental protocols for its application in quantitative proteomics workflows, including label-free and stable isotope labeling techniques. The methodologies outlined herein are intended to serve as a foundational framework for researchers seeking to investigate the effects of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid on the proteome.

Introduction

Benzimidazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. These activities often stem from their ability to interact with various biological macromolecules, thereby modulating their function. The title compound, (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, is a member of this family, featuring a benzimidazole core with dimethyl substitutions and an acetic acid moiety. This acetic acid group introduces a carboxylic acid function, which could be critical for its biological activity and allows for potential derivatization.

Although its specific role in proteomics is emerging, it is hypothesized that (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid may serve as a valuable tool for chemical proteomics, potentially acting as a small molecule inhibitor or modulator of protein function. Proteomics, the large-scale study of proteins, offers a powerful approach to elucidate the mechanism of action of such compounds by identifying their protein targets and characterizing their downstream effects on cellular protein expression.

This technical guide will detail the essential information and methodologies required to utilize (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid in proteomics research.

Compound Profile

A summary of the key chemical properties of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid | |

| CAS Number | 500872-62-8 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |

| Molecular Weight | 204.23 g/mol | [1] |

| Appearance | Solid | [2] |

| Canonical SMILES | CC1=CC2=C(C=C1C)N(C=N2)CC(=O)O | |

| InChI Key | FSWUHNJXLGYKCJ-UHFFFAOYSA-N | [2] |

Proposed Synthesis

A plausible synthetic route for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid can be adapted from established methods for the N-alkylation of benzimidazoles. A proposed two-step synthesis is outlined below.

Step 1: Synthesis of 5,6-dimethyl-1H-benzimidazole

The starting material, 5,6-dimethyl-1H-benzimidazole, can be synthesized via the condensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid.

Reaction: 4,5-dimethyl-1,2-phenylenediamine + HCOOH → 5,6-dimethyl-1H-benzimidazole + 2H₂O

Protocol:

-

Combine 4,5-dimethyl-1,2-phenylenediamine and an excess of formic acid in a round-bottom flask.

-

Heat the reaction mixture at 100-120°C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 5,6-dimethyl-1H-benzimidazole by recrystallization or column chromatography.

Step 2: N-Alkylation to (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid

The final product can be obtained by the N-alkylation of 5,6-dimethyl-1H-benzimidazole with an haloacetic acid, such as chloroacetic acid, in the presence of a base.

Reaction: 5,6-dimethyl-1H-benzimidazole + ClCH₂COOH + Base → (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid + Base·HCl

Protocol:

-

Dissolve 5,6-dimethyl-1H-benzimidazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate, to the solution.

-

Add a solution of chloroacetic acid in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (50-60°C) until the reaction is complete, as monitored by TLC.

-

Once the reaction is complete, pour the mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Further purify the product by recrystallization.

Experimental Protocols for Proteomics Analysis

To investigate the effects of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid on the proteome, two primary quantitative proteomics strategies are recommended: Label-Free Quantification (LFQ) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

General Sample Preparation: In-Solution Digestion

This protocol is a fundamental step for both LFQ and SILAC workflows.

Materials:

-

Cell pellets (treated with the compound and vehicle control)

-

Lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Protocol:

-

Cell Lysis: Resuspend cell pellets in lysis buffer. Sonicate or vortex vigorously to ensure complete lysis.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

Reduction: To an equal amount of protein from each sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

-

Alkylation: Cool the samples to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

-

Dilution: Dilute the samples with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

-

Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalting: Desalt the peptide samples using C18 solid-phase extraction (SPE) cartridges.

-

Lyophilization: Dry the desalted peptides using a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

Label-Free Quantification (LFQ) Workflow

LFQ is a powerful method for comparing the relative abundance of proteins across multiple samples.[1]

Experimental Design:

-

Culture cells in at least three biological replicates.

-

Treat one group of cells with a predetermined concentration of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid and another group with a vehicle control for a specified duration.

-

Harvest the cells and prepare protein lysates.

-

Perform in-solution digestion for each sample individually as described in section 4.1.

LC-MS/MS Analysis:

-

Reconstitute the dried peptide samples in a loading buffer (e.g., 0.1% formic acid in water).

-

Analyze each sample by LC-MS/MS. A randomized injection order is recommended to minimize systematic bias.[3]

-

The mass spectrometer should be operated in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[4]

Data Analysis:

-

Peptide and Protein Identification: Process the raw mass spectrometry data using a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins by matching against a protein sequence database.

-

Protein Quantification: Quantify proteins based on the intensity of their corresponding peptides.

-

Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the treated and control groups.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Workflow

SILAC is a metabolic labeling strategy that provides high accuracy in relative protein quantification.[5][6]

Experimental Design:

-

Culture two populations of cells. One in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine and ¹²C₆-Lysine) and the other in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine).

-

Ensure complete incorporation of the heavy amino acids by growing the cells for at least five passages in the heavy medium.[7][8]

-

Treat the "heavy" labeled cells with (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid and the "light" labeled cells with the vehicle control.

-

Harvest the cells and combine equal amounts of protein from the light and heavy populations.

-

Perform in-solution digestion on the mixed sample as described in section 4.1.

LC-MS/MS Analysis:

-

Analyze the single, mixed peptide sample by LC-MS/MS.

Data Analysis:

-

Peptide and Protein Identification: Process the raw data using a SILAC-aware search algorithm.

-

Protein Quantification: For each identified protein, calculate the ratio of the intensities of the heavy and light peptide pairs.

-

Data Interpretation: Proteins with a heavy/light ratio significantly deviating from 1 are considered to be up- or down-regulated in response to the compound treatment.

Data Presentation

Quantitative proteomics data should be presented in a clear and structured manner to facilitate interpretation and comparison.

Table 1: Hypothetical LFQ Data Summary

| Protein Accession | Gene Name | Log₂ Fold Change (Treated/Control) | p-value | -log₁₀(p-value) | Regulation |

| P01234 | GENEA | 2.5 | 0.001 | 3.0 | Upregulated |

| Q56789 | GENEB | -1.8 | 0.005 | 2.3 | Downregulated |

| ... | ... | ... | ... | ... | ... |

Table 2: Hypothetical SILAC Data Summary

| Protein Accession | Gene Name | Heavy/Light Ratio | log₂(H/L Ratio) | Number of Peptides | Regulation |

| P98765 | GENEX | 3.2 | 1.68 | 15 | Upregulated |

| O12345 | GENEY | 0.4 | -1.32 | 8 | Downregulated |

| ... | ... | ... | ... | ... | ... |

Conclusion

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid represents a promising yet under-investigated tool for proteomics research. This guide provides the necessary theoretical and practical framework to begin exploring its biological effects. By employing the detailed synthesis and proteomics protocols, researchers can systematically investigate the compound's mechanism of action, identify its protein targets, and uncover its impact on cellular proteomes. Such studies will be instrumental in defining the utility of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid as a valuable biochemical probe in drug discovery and chemical biology.

References

- 1. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid AldrichCPR 50866-56-3 [sigmaaldrich.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 7. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]

- 8. researchgate.net [researchgate.net]

The Genesis of a Bioactive Scaffold: A Technical Guide to (5,6-dimethyl-1H-benzimidazol-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, a notable member of the versatile benzimidazole class of compounds. While the specific historical records detailing the initial synthesis and biological characterization of this exact molecule are not extensively documented in readily available literature, this paper pieces together its likely origins and significance by examining the broader history of benzimidazole acetic acid derivatives. This guide covers the general synthetic pathways, known biological activities of closely related analogs, and detailed experimental protocols. Quantitative data from related compounds are summarized, and key experimental workflows are visualized to provide a thorough understanding for researchers in drug discovery and development.

Introduction: The Benzimidazole Privileged Structure

The benzimidazole core, formed by the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. This structural motif is present in numerous naturally occurring and synthetic molecules that exhibit a wide array of biological activities. The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a vast chemical space for drug discovery. One of the key derivatives that has garnered interest is the class of benzimidazole-1-yl-acetic acids, which combines the bioactive benzimidazole core with an acetic acid moiety, often enhancing solubility and providing an additional interaction point with biological targets.

Historical Context and Discovery

The history of benzimidazoles dates back to the late 19th century, with the first synthesis of the parent compound. However, it was in the mid-20th century that the therapeutic potential of this class of compounds began to be widely recognized, particularly with the discovery of the anthelmintic properties of thiabendazole.

The specific timeline for the discovery of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is not clearly delineated in the scientific literature. Its emergence is likely a result of systematic structure-activity relationship (SAR) studies on the benzimidazole scaffold. The addition of the acetic acid group at the N-1 position and the dimethyl substitution on the benzene ring are common modifications explored to modulate the physicochemical and pharmacological properties of the parent benzimidazole.

Research on related benzimidazole acetic acid derivatives has pointed towards a range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][2] These findings suggest that the discovery of the biological potential of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid would have been a part of this broader exploration of the chemical and therapeutic landscape of benzimidazoles.

Synthesis and Characterization

The synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid can be achieved through a well-established multi-step reaction sequence. A plausible and commonly employed synthetic route is outlined below.

General Synthetic Pathway

The synthesis typically begins with the formation of the 5,6-dimethylbenzimidazole core, followed by N-alkylation with an acetic acid derivative.

References

Methodological & Application

Application Notes and Protocols: (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid in Kinase Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Its ability to interact with the ATP-binding site of various kinases makes it an attractive starting point for the development of targeted therapies.[3] (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is a derivative that incorporates a carboxylic acid moiety, which can potentially form additional interactions within the kinase active site or improve pharmacokinetic properties.

While direct inhibitory data for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is not extensively available in public literature, its structural similarity to known kinase inhibitors, such as the Casein Kinase 2 (CK2) inhibitor 1-carboxymethyl-2-dimethylamino-4,5,6,7-tetrabromobenzimidazole, provides a strong rationale for its screening against a panel of kinases, with a particular focus on CK2.[2]

These application notes provide a comprehensive guide for the synthesis, screening, and potential applications of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid as a kinase inhibitor.

Synthesis Protocol

A plausible multi-step synthesis for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is outlined below, based on established methods for benzimidazole synthesis and N-alkylation.

Step 1: Synthesis of 5,6-dimethyl-1H-benzimidazole

This procedure is adapted from a known patent for the synthesis of the benzimidazole core.[4]

-

Reaction Setup: In a flask, add N-(2-amino-4,5-dimethylphenyl)formamide.

-

Cyclization: Add formic acid to the flask. The recommended ratio of N-(2-amino-4,5-dimethylphenyl)formamide to formic acid is between 1:1 and 1:5.

-

Heating: Heat the reaction mixture to a temperature between 80-120°C for 2-12 hours.

-

Work-up:

-

After the reaction is complete, add purified water and activated carbon.

-

Stir the mixture at 110°C for 1 hour.

-

Cool the mixture to room temperature and filter to remove the activated carbon.

-

Cool the filtrate to 10°C.

-

Adjust the pH to 7.5-8 by the dropwise addition of ammonia water to precipitate the product.

-

-

Isolation: Filter the precipitate, wash the filter cake with water, and dry to obtain 5,6-dimethyl-1H-benzimidazole.

Step 2: Synthesis of Ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate

This step involves the N-alkylation of the benzimidazole core with ethyl bromoacetate.[5]

-

Reaction Setup: To a solution of 5,6-dimethyl-1H-benzimidazole in a suitable solvent such as THF, add a base like sodium hydride (NaH).

-

Alkylation: Add ethyl bromoacetate to the reaction mixture.

-

Reaction Time: Stir the mixture at room temperature for 12 hours.

-

Work-up:

-

Filter the reaction mixture to remove any solid byproducts.

-

Evaporate the solvent under vacuum.

-

-

Purification: The crude product can be purified by crystallization from a solvent like ethanol to yield ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate.

Step 3: Synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Reaction Setup: Dissolve ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate in a mixture of an alcohol (e.g., ethanol) and water.

-

Hydrolysis: Add a base, such as sodium hydroxide (NaOH), to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up:

-

Once the reaction is complete, carefully neutralize the mixture with an acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.

-

Concentrate the solution to half its volume.

-

-

Isolation: Filter the solid precipitate to obtain (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid.

Rationale for Kinase Inhibitor Screening

The structural similarity of the target compound to known benzimidazole-based kinase inhibitors suggests its potential as a modulator of kinase activity. The data presented in the table below for a structurally related compound provides a strong impetus for screening (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid against Casein Kinase 2 (CK2) and other related kinases.

| Compound Name | Target Kinase | IC50 (nM) | Reference |

| 1-carboxymethyl-2-dimethylamino-4,5,6,7-tetrabromobenzimidazole (K66) | CK2 | 500 | [2] |

Experimental Protocols for Kinase Inhibitor Screening

Two robust and widely used methods for kinase inhibitor screening are provided below. These protocols are general and can be adapted for screening (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid against a variety of kinases.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][6]

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase of interest

-

Kinase-specific substrate and buffer

-

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid (test compound)

-

Multiwell plates (white, opaque)

-

Luminometer

Procedure:

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the kinase, its substrate, ATP, and the kinase reaction buffer in a multiwell plate.

-

Add varying concentrations of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid to the wells. Include appropriate controls (no inhibitor, no enzyme).

-

Initiate the kinase reaction and incubate at the optimal temperature for the specific kinase.

-

-

Termination and ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Plot the luminescence signal against the concentration of the test compound to determine the IC50 value.

-

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (LanthaScreen™)

This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.[7]

Materials:

-

LanthaScreen™ TR-FRET Kinase Assay Kit (Thermo Fisher Scientific) including:

-

Terbium-labeled anti-phospho substrate antibody

-

Fluorescein-labeled substrate

-

-

Kinase of interest

-

ATP

-

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid (test compound)

-

Multiwell plates (black, low-volume)

-

TR-FRET compatible plate reader

Procedure:

-

Kinase Reaction Setup:

-

In a multiwell plate, combine the kinase, fluorescein-labeled substrate, ATP, and varying concentrations of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Add the terbium-labeled anti-phospho substrate antibody to each well.

-

Incubate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader capable of excitation at ~340 nm and measuring emission at two wavelengths (for the terbium donor and the fluorescein acceptor).

-

-

Data Analysis:

-

Calculate the emission ratio of the acceptor to the donor. An increase in this ratio indicates substrate phosphorylation.

-

Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

-

Visualizations

Signaling Pathway

Caption: Simplified Casein Kinase 2 (CK2) signaling pathway.

Experimental Workflows

Caption: Workflow for kinase inhibitor screening assays.

References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 2. researchgate.net [researchgate.net]

- 3. ulab360.com [ulab360.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

Dissolving (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid for Experimental Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid for various experimental applications. Understanding the solubility characteristics of this compound is crucial for ensuring accurate and reproducible results in biological assays and other research endeavors.

Physicochemical Properties and Solubility Overview

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of the carboxylic acid moiety significantly influences its solubility profile, rendering it an acidic compound.

General Solubility Characteristics:

-

Aqueous Solutions: The compound is expected to have low solubility in neutral water. However, its solubility is significantly enhanced in alkaline aqueous solutions (pH > 7) due to the formation of a soluble salt. It is also expected to be soluble in acidic solutions (pH < 2).

-

Organic Solvents: Based on the solubility of the structurally related compound 5,6-dimethylbenzimidazole, (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2]

Quantitative Solubility Data

| Solvent | 5,6-dimethylbenzimidazole Solubility (mg/mL)[1][3] | Estimated (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 29 | > 29 mg/mL | A good solvent for creating high-concentration stock solutions. |

| Ethanol | 29 | > 29 mg/mL | Suitable for many biological assays, but may have lower solvating power than DMSO for high concentrations. |

| Water (neutral) | 5 | < 5 mg/mL | Low solubility is expected. |